1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
Description
1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a synthetic small molecule characterized by a methanone core linking a 1H-indol-2-yl group to a piperazine ring. The piperazine moiety is substituted at the 4-position with a thiophen-2-ylsulfonyl group, a structural feature that confers unique electronic and steric properties. The sulfonyl group enhances polarity and may influence metabolic stability and binding affinity.
Properties
IUPAC Name |
1H-indol-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-17(15-12-13-4-1-2-5-14(13)18-15)19-7-9-20(10-8-19)25(22,23)16-6-3-11-24-16/h1-6,11-12,18H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPQNJLMMWBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against norovirus infections. Research has indicated that derivatives of this compound exhibit promising inhibitory effects on human norovirus (HuNoV) replication in cell-based assays. For instance, modifications to the compound's structure have resulted in derivatives with effective concentrations (EC50) as low as 0.9 µM against HuNoV .
Structure–Activity Relationship (SAR)
The exploration of structure–activity relationships (SAR) has been pivotal in enhancing the antiviral efficacy of this compound. By altering substituents on the phenyl groups and optimizing the amide-thioamide linkers, researchers have been able to identify novel compounds with improved selectivity and reduced cytotoxicity. This approach has laid the groundwork for designing new antiviral agents targeting norovirus infections .
Potential Therapeutic Uses
Beyond its antiviral properties, 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone may have applications in treating various other conditions due to its structural versatility. The indole framework is known for its presence in numerous biologically active compounds, suggesting that this derivative could also possess other pharmacological activities.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in 2021 detailed the synthesis and evaluation of several derivatives of this compound against norovirus. The findings underscored the importance of specific structural modifications that enhance antiviral activity while minimizing cytotoxic effects .
- Quantitative Structure–Activity Relationship (QSAR) Models : Researchers have developed initial 3D-QSAR models based on experimental biological data from these compounds, which can guide future drug design efforts aimed at optimizing antiviral agents against norovirus .
Data Table: Summary of Key Findings
| Study | Focus | Key Findings | Potential Applications |
|---|---|---|---|
| Study 1 | Antiviral Activity | Compounds showed EC50 values as low as 0.9 µM against HuNoV | Development of anti-norovirus therapies |
| Study 2 | SAR Analysis | Structural modifications led to improved selectivity and reduced cytotoxicity | Broader applications in antiviral drug design |
| Study 3 | QSAR Modeling | Created models to predict activity based on structural features | Facilitation of new compound development |
Mechanism of Action
The mechanism of action of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The piperazine ring and thiophene sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can be elucidated by comparing it to related arylpiperazine-indole derivatives. Key differences lie in the substituents on the piperazine ring, which modulate pharmacological and physicochemical properties. Below is a detailed analysis and data table:
Table 1: Structural and Functional Comparison of Selected Arylpiperazine-Indole Derivatives
| Compound Name | Substituent on Piperazine | Molecular Formula | Key Structural Features | Biological/Pharmacological Notes | Reference |
|---|---|---|---|---|---|
| Target Compound | Thiophen-2-ylsulfonyl | C₁₈H₁₆N₃O₃S₂ | Sulfonyl group (electron-withdrawing), thiophene | Potential enhanced receptor affinity | N/A |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Benzyl | C₂₀H₂₁N₃O | Bulky, lipophilic benzyl group | Likely improved membrane permeability | |
| Compound 21 (thiophen-2-yl derivative) | 4-(Trifluoromethyl)phenyl | C₁₇H₁₅F₃N₂O₂S | Trifluoromethyl (electron-withdrawing) | Increased metabolic stability | |
| (+)-40 () | Tetrahydrobenzothiazol-propylamino | C₂₄H₂₈N₆OS | Extended alkyl chain with heterocyclic moiety | SAR: Chain length affects activity | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, furan | C₁₆H₁₈N₄O₂ | Aminophenyl (polar), furan (electron-rich) | Potential for hydrogen bonding | |
| Compound 5 () | Pyrazole ring | C₁₈H₁₆F₃N₅O | Pyrazole (aromatic heterocycle) | Improved solubility and receptor selectivity |
Key Findings from Structural Comparisons
In contrast, the trifluoromethyl group in compound 21 () offers similar electron-withdrawing effects but with greater lipophilicity, which may improve blood-brain barrier penetration . The benzyl group in ’s compound introduces steric bulk and lipophilicity, likely favoring hydrophobic binding pockets .
Chain Length and Flexibility :
- Compounds (+)-40, (−)-40, 41, and 42 () feature alkyl chains of varying lengths (ethyl to butyl) tethered to tetrahydrobenzothiazol. Longer chains (e.g., butyl in compound 42) may reduce conformational rigidity, affecting receptor engagement .
Heterocyclic Modifications :
- Replacement of thiophene with furan () or pyrazole () alters electronic density and hydrogen-bonding capacity. Furan’s electron-rich nature could enhance π-π stacking, while pyrazole’s nitrogen atoms may facilitate interactions with metal ions in enzyme active sites .
Biological Implications: The sulfonyl group in the target compound may confer resistance to oxidative metabolism compared to ester or amide-linked analogs.
Biological Activity
1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound featuring an indole core, a piperazine ring, and a thiophene sulfonyl group. Due to its unique structural characteristics, this compound has garnered interest in the fields of medicinal chemistry and pharmacology for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O3S2
- Molecular Weight : 375.47 g/mol
- CAS Number : 1010922-36-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole moiety is known for its affinity to bind to several receptors involved in signal transduction pathways, influencing gene expression and cellular processes. This compound may modulate pathways associated with inflammation and cancer progression by inhibiting specific enzymes or receptor interactions.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the piperazine ring in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various cancer types.
Anti-inflammatory Properties
Inflammation plays a crucial role in many chronic diseases, including cancer. The sulfonamide group in this compound may contribute to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Experimental data suggest that similar compounds can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are markers of inflammation.
Antiviral Activity
The antiviral potential of this compound has been explored due to the structural similarity to known antiviral agents. Indole derivatives have been reported to inhibit viral replication by interfering with viral entry or replication processes within host cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
